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Introduction

1,5-Dioxaspiro[5.5]Jundecane, a spirocyclic ketal, is a key structural motif and a versatile
building block in the realms of organic synthesis and medicinal chemistry. Its rigid, three-
dimensional structure makes it an attractive scaffold for the development of novel therapeutic
agents and chiral ligands for asymmetric catalysis.[1] The spiroketal moiety is prevalent in a
wide array of natural products, including microbial metabolites and marine toxins, highlighting
its significance in biological systems.[1] This technical guide provides a comprehensive
overview of 1,5-Dioxaspiro[5.5]Jundecane, including its chemical and physical properties,
detailed experimental protocols for its synthesis, and its applications in drug development. The
International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,5-
dioxaspiro[5.5]Jundecane.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,5-Dioxaspiro[5.5]Jundecane
and its derivatives is crucial for its application in synthesis and drug design. The following
tables summarize key quantitative data for the parent compound and a common derivative. For
comparison, data for the isomeric 1,7-dioxaspiro[5.5]undecane is also provided.

Table 1: Physicochemical Properties of 1,5-Dioxaspiro[5.5]Jundecane and Related
Compounds
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1,5- 1,7- 3,3-dimethyl-1,5-
Property Dioxaspiro[5.5]Jund  Dioxaspiro[5.5]Jund dioxaspiro[5.5]und
ecane ecane ecane
CAS Number 180-93-8[2] 180-84-7[3] 707-29-9[4][5]
Molecular Formula CoH1602[2] CoH1602[3] C11H2002[4][5]

Molecular Weight 156.22 g/mol [2] 156.225 g/mol [3] 184.28 g/mol [4]
- _ . 192-194 °C (750 110.0-110.5 °C (19-20
Boiling Point Not available
mmHQg)[3] Torr)

. . 0.98 + 0.1 g/cm3

Density Not available 1.02 g/mL][3] .
(Predicted)

Refractive Index Not available n20/D 1.464[3] Not available
LogP (octanol/water) 1.8 (Computed)[2] 2.08370 2.644 (est)

Table 2: Spectroscopic Data for 1,5-Dioxaspiro[5.5]Jundecane Derivatives

Compound

'H NMR (CDCls, 3
ppm)

13C NMR (CDCl3, &
ppm)

Mass Spectrometry
(m/z)

1,5-

Dioxaspiro[5.5]undeca

1.40-1.49 (m, 2H),
1.55-1.64 (m, 4H),
1.70-1.77 (m, 4H),

22.8, 25.2, 32.5, 66.5,
99.8, 208.0[6]

HRMS [M+H]*: calcd
171.1016, found

n-3-one 171.1008[6]
4.18 (s, 4H)[6]
1.36-1.45 (m, 2H),
1.45-1.60 (m, 4H),

3-Amino-3- 1.68-1.81 (m, 4H),

(hydroxymethyl)-1,5-
dioxaspiro[5.5]undeca

ne

2.01 (bs, 2H), 2.04
(bs, 1H), 3.48 (s, 2H),
3.52 (d, J = 11.9 Hz,
2H), 3.79 (d, J = 11.9
Hz, 2H)[6]

22.6,25.7, 31.1, 33.8,
50.5, 64.7, 66.4,
98.6[6]

HRMS [M+H]*: calcd
202.1438, found
202.1431[6]
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Experimental Protocols

The synthesis of 1,5-dioxaspiro[5.5]Jundecane and its derivatives is well-established in the
literature. Below are detailed methodologies for key synthetic transformations.

Synthesis of 1,5-Dioxaspiro[5.5]Jundecane

A common and efficient method for the synthesis of 1,5-Dioxaspiro[5.5]Jundecane involves the
acid-catalyzed ketalization of cyclohexanone with 1,3-propanediol.

Protocol:

e To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml),
successively add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31
mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.[7]

 Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.[7]

 After stirring, add ice-chilled 1N agueous sodium hydroxide solution (1.5 I) to the reaction
mixture with stirring.[7]

o Extract the resulting mixture with dichloromethane.[7]
o Wash the organic extract with water and dry over anhydrous sodium sulfate.[7]
« After filtration, remove the solvent in vacuo.[7]

» Purify the residue by reduced-pressure distillation to afford 1,5-Dioxaspiro[5.5]Jundecane
(cyclohexanone trimethylene ketal) (26.8 g, yield: 55%).[7]

Synthesis of 1,5-Dioxaspiro[5.5]Jundecan-3-one

This protocol describes the synthesis of a functionalized derivative, 1,5-
Dioxaspiro[5.5]undecan-3-one, which serves as a versatile intermediate for further chemical
modifications. The synthesis starts from 3-amino-3-(hydroxymethyl)-1,5-
dioxaspiro[5.5]undecane.

Protocol:
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e Add 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]Jundecane (31.4 g, 156 mmol, 1.00
equiv) to a 2-L three-necked, round-bottomed flask equipped with a magnetic stirrer and
suspend it in water (520 mL).[8]

 Fit the flask with an addition funnel, a thermometer, and a septum.[8]
e Cool the suspension in an ice-water bath.

e In a separate flask, dissolve sodium periodate (NalOa4) in water and add it to the reaction
mixture via the addition funnel while maintaining the temperature below 5 °C.

» Allow the reaction to warm to room temperature and stir for several hours.
o Extract the product with a suitable organic solvent (e.g., dichloromethane).

» Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.

 Purification can be achieved through column chromatography on silica gel. Note that
distillation may lead to decomposition.[8]

Applications in Drug Development

The rigid spirocyclic scaffold of 1,5-dioxaspiro[5.5]undecane is considered a "privileged"
structure in medicinal chemistry, meaning it can serve as a versatile template for the design of
ligands for a variety of biological targets.[9] Spirocycles are increasingly being incorporated into
drug candidates due to their ability to provide three-dimensional diversity, which can lead to
improved potency, selectivity, and pharmacokinetic properties.[9][10]

A notable example of a drug class where spiroketal-like structures are pivotal is the soluble
epoxide hydrolase (sEH) inhibitors. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have
been identified as highly potent sEH inhibitors and are being investigated as orally active drug
candidates for the treatment of chronic kidney diseases.[11] The inhibition of SEH is a
promising therapeutic strategy for various cardiovascular and inflammatory diseases.

The general workflow for the discovery of such inhibitors often involves the following logical
steps:
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Drug discovery workflow for spiroketal-based inhibitors.

Synthetic Workflow and Logical Relationships

The synthesis of functionalized 1,5-dioxaspiro[5.5]undecane derivatives often follows a
logical progression from readily available starting materials. The following diagram illustrates a

typical synthetic workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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